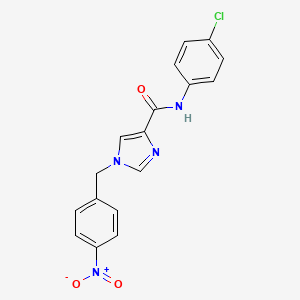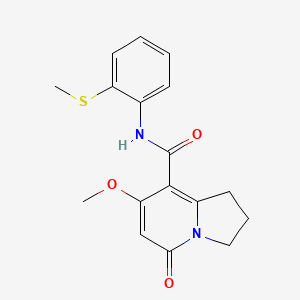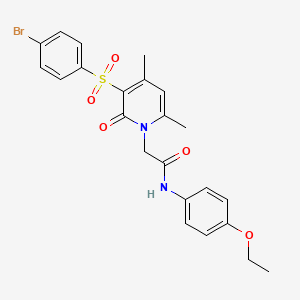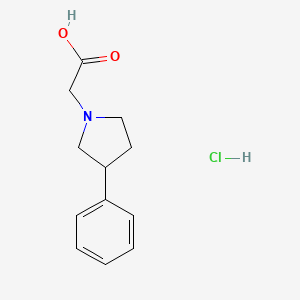![molecular formula C17H17F3N4O3 B2969000 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034295-07-1](/img/structure/B2969000.png)
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature. Triazole compounds, in general, are known to readily bind in the biological system with a variety of enzymes and receptors , which suggests they may undergo a range of chemical reactions in biological contexts.Scientific Research Applications
Synthesis and Chemical Transformations
This compound is involved in the synthesis of a range of heterocyclic compounds that have potential applications in medicinal chemistry and materials science. For example, the synthesis of novel thiazolo[5,4-d]pyrimidines and their derivatives demonstrates the utility of such compounds as precursors for the development of new chemical entities with potential biological activities (Chattopadhyay et al., 2010). Similarly, the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety highlights the compound's role in facilitating the formation of complex structures, which could have implications for the design of new materials or pharmaceuticals (Shaaban, 2008).
Potential Biological Applications
The compound and its derivatives have been explored for their antimicrobial and antitumor activities. For instance, the synthesis and pharmacological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives indicate significant biological activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Suresh et al., 2016). Furthermore, compounds derived from this chemical structure have shown anticancer properties, offering a foundation for future research into cancer therapeutics.
Mechanism of Action
Target of Action
The compound N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is designed to target c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their dysregulation is often associated with the development and progression of various types of cancer .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It has been found to exhibit excellent inhibitory activities against c-Met/VEGFR-2 kinases . By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. These pathways are involved in various cellular processes, including cell growth, survival, and angiogenesis . By inhibiting c-Met and VEGFR-2, the compound can disrupt these processes and inhibit the growth and survival of cancer cells .
Pharmacokinetics
The compound’s inhibitory and antiproliferative activities suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound has been found to exhibit excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces their apoptosis . The compound’s intervention on intracellular c-Met signaling of A549 cells has been verified by Western blot .
Action Environment
properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)10-4-5-24-13(8-10)22-23-14(24)9-21-16(25)11-2-1-3-12-15(11)27-7-6-26-12/h1-3,10H,4-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNUEFVVICQYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=C4C(=CC=C3)OCCO4)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate](/img/structure/B2968917.png)


![2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2968921.png)


![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)

![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)




